n-(2-Nitronaphthalen-1-yl)acetamide
Description
N-(2-Nitronaphthalen-1-yl)acetamide (CAS: 2437-30-1) is an acetamide derivative featuring a nitro group at the 2-position of a naphthalene ring. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.223 g/mol . The nitro group introduces electron-withdrawing properties, influencing both chemical stability and interactions with biological targets.
Properties
CAS No. |
2437-30-1 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-(2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15) |
InChI Key |
ZHEFRQHOFYZVOT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Other CAS No. |
2437-30-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxy-1-naphthalenyl)acetamide (CAS: 117-93-1)
Replacing the nitro group with a hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The hydroxyl derivative’s IR spectrum shows a broad –OH stretch (~3200 cm⁻¹) absent in the nitro analog .
N-(1-Naphthyl)-2-phenylacetamide (CAS: 73548-14-8)
This compound substitutes the nitro group with a phenyl moiety, increasing molecular weight (261.323 g/mol) and lipophilicity.
Pharmacological Analogs: Bioactivity Comparisons
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) A structurally complex analog synthesized via 1,3-dipolar cycloaddition (). Its IR spectrum shows distinct –NO₂ asymmetric and symmetric stretches at 1504 cm⁻¹ and 1340 cm⁻¹, respectively, with a C=O stretch at 1682 cm⁻¹. The nitro group’s presence enhances electrophilicity, which may influence binding to biological targets such as enzymes or receptors .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
This benzothiazole-containing analog () demonstrates how heterocyclic substituents can modulate bioactivity. The trifluoromethyl group increases metabolic stability compared to nitro derivatives, suggesting divergent pharmacokinetic profiles .
Physicochemical and Spectroscopic Properties
- Solubility: Nitro-substituted acetamides generally exhibit lower aqueous solubility due to their electron-withdrawing nitro groups. For example, this compound is less soluble in water than hydroxyl- or amino-substituted analogs .
- Spectroscopy :
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